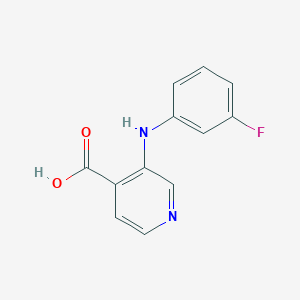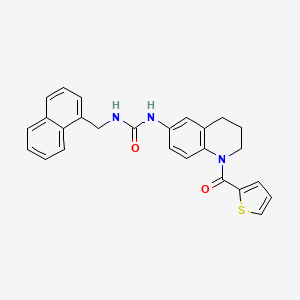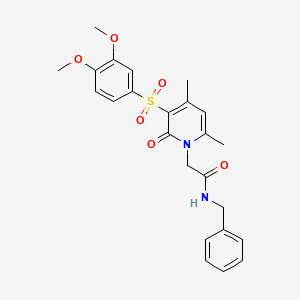
3-(3-Fluoroanilino)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoroanilino)pyridine-4-carboxylic acid, also known as FAPCA, is an organic compound with the molecular formula C13H10FN3O2. It is a derivative of pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid is characterized by the presence of a pyridine ring, a carboxylic acid group, and a fluoroanilino group. Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
The molecular formula of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid is C13H10FN3O2, and its molecular weight is 232.214. Additional physical and chemical properties are not provided in the search results.科学的研究の応用
1. Extraction and Separation Techniques
Pyridine-3-carboxylic acid, closely related to the compound , has been utilized in food, pharmaceutical, and biochemical industries. One significant application involves the extraction of this acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. This process enhances production efficiency and is crucial for the separation of carboxylic acids from dilute solutions, like fermentation broths, which is vital in industrial processes (Kumar & Babu, 2009).
2. Synthesis and Functionalization
The compound has been involved in synthesis and functionalization studies. For instance, 1H-pyrazole-3-carboxylic acid, similar in structure to the compound, was converted into various derivatives through functionalization reactions. These synthetic pathways are essential for developing novel compounds with potential applications in various fields, including material science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
3. Antimicrobial Activities and DNA Interactions
Derivatives of pyridine-2-carboxylic acid, a close analog, have been characterized for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. Understanding the interactions of these compounds with DNA through molecular docking simulations can lead to the development of new antimicrobial agents (Tamer et al., 2018).
4. Luminescent Properties and Sensor Applications
Studies on pyridine-4-carboxylic acid have highlighted its role in forming supramolecular compounds with luminescent properties. These compounds have applications in sensor technology and material sciences due to their unique fluorescence emissions (Liu et al., 2013). Similarly, heteroatom-containing organic fluorophores based on pyridine units have been developed as fluorescent pH sensors, showcasing the utility of pyridine derivatives in developing sensitive and versatile sensors (Yang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
3-(3-fluoroanilino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)12(16)17/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWYRNBRMLPAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)




![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)

